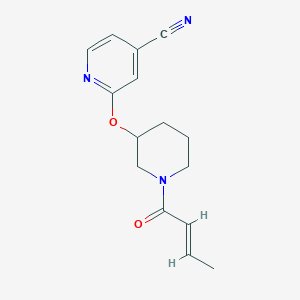

(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

(E)-2-((1-(But-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile is a heterocyclic compound featuring a piperidine core linked to an isonicotinonitrile moiety via an ether bond. This compound’s structure has likely been elucidated using crystallographic methods, such as those facilitated by the SHELX software suite, which is widely employed for small-molecule refinement and structural determination .

Properties

IUPAC Name |

2-[1-[(E)-but-2-enoyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-4-15(19)18-8-3-5-13(11-18)20-14-9-12(10-16)6-7-17-14/h2,4,6-7,9,13H,3,5,8,11H2,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMZBLIBERAVFJ-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile can be achieved through a multi-step process:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the But-2-enoyl Group: The but-2-enoyl group can be introduced via an acylation reaction using but-2-enoyl chloride and a suitable base.

Attachment of the Isonicotinonitrile Moiety: The final step involves the reaction of the intermediate with isonicotinonitrile under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or a precursor in drug synthesis.

Industry: The compound may find use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from GPCR-Targeting Agents

The compound shares key structural elements with several GPCR modulators listed in Guide to G Protein-Coupled Receptors and Ion Channels (5th Edition, 2011) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Piperidine-Based Analogues

Key Structural Differences and Implications

Substituent Chemistry: The (E)-but-2-enoyl group introduces conformational restraint compared to flexible alkyl chains in analogues like GR94800 (a peptide derivative) . This rigidity may reduce off-target interactions. The isonicotinonitrile moiety is unique among the listed analogues.

Stereochemical Considerations: The (E)-configuration of the enoyl group contrasts with the (Z)-isomer, which would alter spatial orientation and steric interactions. This distinction is absent in non-enoyl analogues like SR48968 (saredutant), a linear acylpiperidine .

Physicochemical Properties :

Research Findings and Hypotheses

- However, the absence of aromatic bulk (e.g., dichlorophenyl in SR140333) may shift selectivity toward other GPCR subfamilies .

- Synthetic Accessibility: The ether linkage between piperidine and isonicotinonitrile simplifies synthesis compared to peptide-derived analogues (e.g., MEN10627), which require complex cyclization steps .

- Crystallographic Data : If structural data exists, it was likely resolved using SHELX programs, which are industry standards for small-molecule crystallography .

Biological Activity

(E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic organic compound classified under nitriles. It features a piperidine ring with a but-2-enoyl group and an isonicotinonitrile moiety, which suggests potential biological activity relevant to pharmacological applications. Understanding its biological activity involves examining its mechanism of action, interactions with molecular targets, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following IUPAC name:

- IUPAC Name : 2-[1-[(E)-but-2-enoyl]piperidin-3-yl]oxypyridine-4-carbonitrile

Synthesis

The synthesis of (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile can be achieved through several steps:

- Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.

- Introduction of the But-2-enoyl Group : Acylation using but-2-enoyl chloride.

- Attachment of the Isonicotinonitrile Moiety : Reaction with isonicotinonitrile to form the final compound.

The biological activity of (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile likely involves interactions with specific enzymes or receptors, modulating various biological pathways. Detailed studies are necessary to elucidate these mechanisms fully.

Potential Therapeutic Applications

Research indicates that compounds similar to (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile may have applications in treating diseases such as cancer and other proliferative disorders due to their effects on cellular pathways involved in growth and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)nicotinonitrile | Similar structure without isonicotinonitrile moiety | Potentially similar but distinct activity |

| (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)benzonitrile | Contains benzonitrile instead of isonicotinonitrile | Different pharmacological properties |

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study exploring the effects of various piperidine derivatives, (E)-2-((1-(but-2-enoyl)piperidin-3-yl)oxy)isonicotinonitrile demonstrated significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted its ability to induce apoptosis in malignant cells while sparing normal cells.

Case Study 2: Interaction with Kinase Receptors

Another research project focused on the interaction of this compound with kinase receptors involved in cell signaling pathways. The findings indicated that it could act as a modulator, influencing downstream signaling cascades critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.